molecular formula C19H19N3OS B2625769 4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886897-51-4

4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No. B2625769
CAS RN: 886897-51-4
M. Wt: 337.44
InChI Key: IIWFGWJKHWDIPH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Scientific Research Applications

  • Anticancer Activity : A study by Ravinaik et al. (2021) involved the design and synthesis of substituted benzamides, showing moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest potential applications of similar benzamide derivatives in cancer treatment (Ravinaik et al., 2021).

  • Cardiac Electrophysiological Activity : Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides revealed their potency in in vitro cardiac assays, indicating potential applications in treating arrhythmias (Morgan et al., 1990).

  • Synthesis of Nilotinib : Wang Cong-zhan (2009) detailed the synthesis process of nilotinib, an antitumor agent, involving 4-methyl-1H-imidazole as a key intermediate. This highlights the role of similar compounds in synthesizing important pharmaceutical agents (Wang Cong-zhan, 2009).

  • Biological Studies : A study by Karanth et al. (2019) on the crystal structure, Hirshfeld surfaces, and biological activities of certain oxadiazole derivatives showed good antibacterial and antioxidant activities, demonstrating the utility of these compounds in microbiological applications (Karanth et al., 2019).

  • Corrosion Inhibition Properties : Ammal et al. (2018) investigated the corrosion inhibition ability of benzimidazole-bearing oxadiazoles, indicating their potential use in protecting metals against corrosion in industrial applications (Ammal et al., 2018).

  • Anti-inflammatory Activity : Kalsi et al. (1990) synthesized benzamides and tested their anti-inflammatory activity, comparing their effectiveness with non-steroidal anti-inflammatory drugs (NSAIDs), thus suggesting their potential use in developing new anti-inflammatory agents (Kalsi et al., 1990).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

4-methyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-9-16(10-8-14)18(23)20-11-12-24-19-21-13-17(22-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWFGWJKHWDIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

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